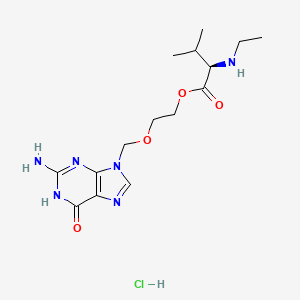
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is a synthetic compound with significant applications in pharmaceutical research. It is structurally related to purine nucleosides and is often studied for its potential antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride typically involves multiple stepsThe valinate moiety is then attached via esterification, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine ring or the ester moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mecanismo De Acción
The mechanism of action of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride involves its incorporation into nucleic acids, where it can inhibit viral replication by interfering with DNA synthesis. The compound targets viral DNA polymerase, leading to chain termination and preventing the virus from multiplying .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities, used primarily for cytomegalovirus infections.
Valaciclovir: A prodrug of acyclovir, offering improved bioavailability .
Uniqueness
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is unique due to its specific ester linkage and the presence of the ethyl-D-valinate moiety. This structural modification can enhance its pharmacokinetic properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H25ClN6O4 |
|---|---|
Peso molecular |
388.85 g/mol |
Nombre IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m1./s1 |
Clave InChI |
YOYUKRMZXJXIMC-HNCPQSOCSA-N |
SMILES isomérico |
CCN[C@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl |
SMILES canónico |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















